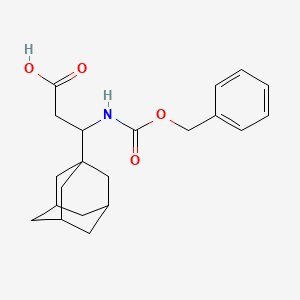
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various medical conditions. It was first isolated from ovine hypothalamus in 1989 and has since been found to have numerous physiological and biochemical effects.
Mecanismo De Acción
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid acts on three different receptors: PAC1, VPAC1, and VPAC2. It is involved in numerous physiological processes, including neurotransmission, vasodilation, and immune regulation. It has been shown to increase the release of neurotransmitters such as glutamate, dopamine, and acetylcholine.
Biochemical and physiological effects:
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid has been shown to have numerous biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD), which helps to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid in lab experiments is that it is a well-characterized neuropeptide with known receptor interactions and signaling pathways. However, one limitation is that it can be difficult to work with due to its hydrophobic nature and tendency to aggregate.
Direcciones Futuras
There are numerous future directions for research on 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid. One potential area of investigation is its role in the regulation of circadian rhythms. It has also been suggested that 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid may have potential as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, there is ongoing research on the development of 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid analogs with improved pharmacokinetic properties.
Métodos De Síntesis
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis of 3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent.
Aplicaciones Científicas De Investigación
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid has been studied extensively for its potential therapeutic applications in various medical conditions, including neurological disorders, cardiovascular diseases, and cancer. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Propiedades
IUPAC Name |
3-(1-adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c23-19(24)9-18(22-20(25)26-13-14-4-2-1-3-5-14)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCFNXXBXFNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-3-(phenylmethoxycarbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

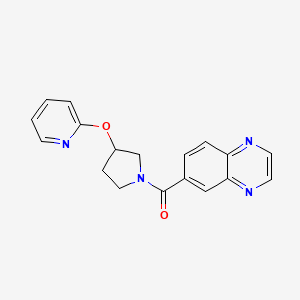
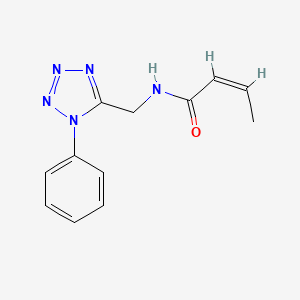
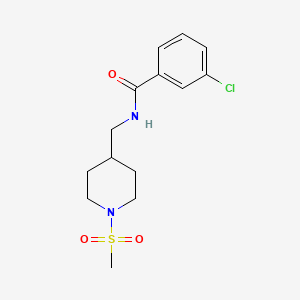


![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)
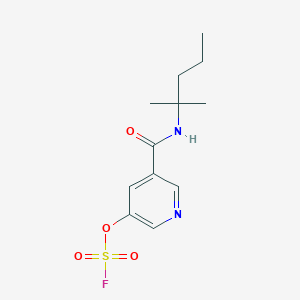
![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)
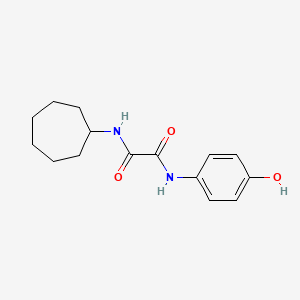
![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

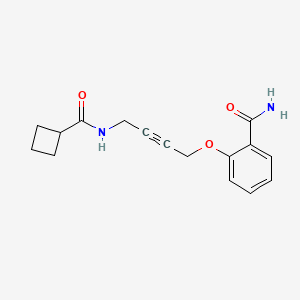

![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)